2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol
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Overview
Description
2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol is a spirocyclic compound that features a unique structural motif. This compound is characterized by a spiro-connected azaspiro[4.4]nonane ring system with an amino group at the 7-position and an ethanol moiety at the 2-position. The spirocyclic structure imparts significant rigidity and steric constraints, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol typically involves the construction of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a cyclic ketone can yield the spirocyclic intermediate, which is then further functionalized to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization steps. The process may also involve purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity that can influence binding affinity and selectivity. The ethanol moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.4]nonan-3-one: A structurally related compound with a ketone group instead of an ethanol moiety.
{2-azaspiro[4.4]nonan-3-yl}methanol: Similar spirocyclic structure with a methanol group.
Uniqueness
2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol is unique due to the presence of both an amino group and an ethanol moiety, which provides a distinct set of chemical and biological properties. The combination of these functional groups with the rigid spirocyclic structure makes it a valuable compound for various applications.
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(8-amino-2-azaspiro[4.4]nonan-2-yl)ethanol |
InChI |
InChI=1S/C10H20N2O/c11-9-1-2-10(7-9)3-4-12(8-10)5-6-13/h9,13H,1-8,11H2 |
InChI Key |
KVVIHXCGYZQLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CCO)CC1N |
Origin of Product |
United States |
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